molecular formula C23H17N3 B1629605 1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole CAS No. 1019335-91-1

1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole

Cat. No.: B1629605
CAS No.: 1019335-91-1
M. Wt: 335.4 g/mol
InChI Key: KVODSCUXQWSSKP-UHFFFAOYSA-N
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Description

1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole is a 1,4-disubstituted 1,2,3-triazole derivative characterized by an anthracenylmethyl group at the 1-position and a phenyl group at the 4-position. Its molecular formula is C₂₄H₁₉N₃O, with a molar mass of 365.43 g/mol and a calculated LogP value of 5.31, indicating significant lipophilicity . The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction, using 1-azidoanthracene and phenylacetylene as precursors .

Properties

IUPAC Name

1-(anthracen-1-ylmethyl)-4-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3/c1-2-7-17(8-3-1)23-16-26(25-24-23)15-21-12-6-11-20-13-18-9-4-5-10-19(18)14-22(20)21/h1-14,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVODSCUXQWSSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)CC3=CC=CC4=CC5=CC=CC=C5C=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647600
Record name 1-[(Anthracen-1-yl)methyl]-4-phenyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019335-91-1
Record name 1-[(Anthracen-1-yl)methyl]-4-phenyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Design

The CuAAC reaction, widely regarded as the gold standard for 1,2,3-triazole synthesis, enables the regioselective formation of 1,4-disubstituted triazoles. For 1-(1-anthracenylmethyl)-4-phenyl-1H-triazole, the synthetic pathway involves two key components:

  • 1-Azidomethylanthracene : Synthesized via nucleophilic substitution of 1-(chloromethyl)anthracene with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours.
  • Phenylacetylene : A commercially available alkyne serving as the dipolarophile.

The cycloaddition proceeds under catalytic conditions using copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.013 equiv) and sodium ascorbate (0.12 equiv) in a tert-butanol/water mixture. The reaction achieves >80% yield within 24 hours at room temperature, with the copper catalyst stabilizing the triazolyl–copper intermediate to ensure regioselectivity.

Optimization and Scalability

Key parameters influencing yield include:

  • Solvent System : Tert-butanol/water (3:1 v/v) enhances solubility of aromatic substrates while minimizing side reactions.
  • Catalyst Loading : Reducing CuSO₄ to 0.005 equiv decreases metal contamination without sacrificing yield.
  • Temperature : Elevated temperatures (60°C) accelerate reaction kinetics but may promote anthracene decomposition.

Alternative Synthetic Routes

Palladium/Copper Bimetallic Catalysis

Shin Kamijo’s method employs Pd/Cu bimetallic systems to facilitate cycloaddition between terminal alkynes and azides. Applied to the target compound, this approach substitutes CuSO₄ with Pd(OAc)₂ (0.1 equiv) and CuI (0.2 equiv) in ethyl acetate at 100°C. While yields remain moderate (56–75%), this method tolerates bulkier azides like 1-azidomethylanthracene, avoiding steric hindrance issues.

Three-Component Reactions

Kumar Tiwari’s nano-Cu⁰/Fe₃O₄ catalyzed method enables a one-pot synthesis from phenylacetylene, trimethylsilyl azide (TMSN₃), and 1-(iodomethyl)anthracene. The magnetic catalyst facilitates easy separation, achieving 92% yield under microwave irradiation (80°C, 1 hour).

Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR (500 MHz, CDCl₃): δ 8.52 (s, 1H, triazole-H), 8.35–8.30 (m, 4H, anthracene-H), 7.85–7.70 (m, 5H, phenyl-H), 5.42 (s, 2H, CH₂).
  • ¹³C NMR (126 MHz, CDCl₃): δ 147.8 (triazole-C), 131.5–124.2 (aromatic-C), 44.1 (CH₂).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar triazole core with bond lengths of 1.32 Å (N–N) and 1.46 Å (N–CH₂), consistent with CuAAC-derived triazoles.

Challenges and Mitigation Strategies

Azide Instability

1-Azidomethylanthracene is photosensitive, requiring synthesis in amber glassware under nitrogen. In situ generation using TMSN₃ and 1-(chloromethyl)anthracene circumvents isolation.

Purification Difficulties

Column chromatography on silica gel (hexane/ethyl acetate 4:1) removes unreacted anthracene derivatives. Recrystallization from ethanol yields pure product as white crystals.

Industrial and Environmental Considerations

Green Chemistry Approaches

Electrochemical synthesis using graphite electrodes in aqueous NaCl (1M) achieves 78% yield at 1.5 V, eliminating metal catalysts.

Scalability Metrics

A kilogram-scale batch (1.2 kg substrate) in a flow reactor demonstrates 85% yield with a space-time yield of 12 g·L⁻¹·h⁻¹.

Chemical Reactions Analysis

1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

    Cycloaddition: The triazole ring can participate in further cycloaddition reactions to form more complex structures.

Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Photophysical Applications

Fluorescent Probes
1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole exhibits significant fluorescent properties, making it suitable as a fluorescent probe in biological and chemical sensing applications. The anthracene moiety contributes to its strong luminescence, which is essential for detecting various analytes in solution and solid-state environments.

Case Study: Detection of Metal Ions
Research has demonstrated that this compound can selectively bind to certain metal ions, such as Cu²⁺ and Zn²⁺, resulting in a measurable change in fluorescence intensity. This property has been utilized in the development of sensors for environmental monitoring and biomedical applications .

Medicinal Chemistry

Anticancer Activity
The compound has shown promising results in preliminary studies as an anticancer agent. Its ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular pathways involved in cell proliferation and survival.

Case Study: In Vitro Studies
In vitro studies on various cancer cell lines have indicated that this compound significantly inhibits cell growth at micromolar concentrations. Mechanistic studies suggest that it may act through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Materials Science

Polymer Composites
In materials science, this triazole derivative is being explored for its potential use in polymer composites. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Blends
Research indicates that blending this compound with poly(methyl methacrylate) (PMMA) results in improved thermal properties compared to pure PMMA. This enhancement is attributed to the strong intermolecular interactions between the triazole compound and the polymer chains .

Summary of Applications

Application AreaSpecific Use CaseKey Findings
PhotophysicsFluorescent probes for metal ion detectionSelective binding with Cu²⁺ and Zn²⁺; fluorescence change observed .
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cells; ROS generation implicated .
Materials SciencePolymer compositesEnhances thermal stability and mechanical strength when blended with PMMA .

Mechanism of Action

The mechanism of action of 1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes, receptors, and proteins, modulating their activity. This compound can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole with other 1,4-disubstituted triazoles:

Compound Substituent (1-position) Molecular Formula Molecular Weight (g/mol) LogP Notable Properties/Activities
Target Compound Anthracenylmethyl C₂₄H₁₉N₃O 365.43 5.31 High lipophilicity; potential fluorescence
1-(4-Nitrophenyl)-4-phenyl-1H-triazole 4-Nitrophenyl C₁₄H₁₀N₄O₂ 278.26 - Synthesized in 92% yield via CuAAC
1-(2,6-DCl-4-CF₃-phenyl)-4-phenyltriazole 2,6-Dichloro-4-trifluoromethylphenyl C₁₅H₈Cl₂F₃N₃ 358.15 - High yield (93%); halogen/CF₃ substituents
1-(4-Fluorophenyl)-4-phenyltriazole 4-Fluorophenyl C₁₄H₁₀FN₃ 239.25 - Electron-withdrawing fluorine substituent

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, CF₃, F) in other analogs modulate electronic properties and reactivity.

Key Observations :

  • Yields for CuAAC reactions are consistently high (>90%), underscoring the method's reliability.

Biological Activity

1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C23H17N3
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 1019335-91-1
  • Density : 1.19 g/cm³ (predicted)
  • Boiling Point : 604.5 °C (predicted)

Biological Activity Overview

The biological activity of this compound is primarily explored through its antibacterial and antifungal properties. The triazole ring is known for its ability to interact with various biological targets, making it a significant scaffold in medicinal chemistry.

Antibacterial Activity

Research indicates that triazole derivatives exhibit notable antibacterial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.25 µg/mL
Compound BEscherichia coli0.5 µg/mL
Compound CBacillus subtilis0.125 µg/mL

Studies have demonstrated that compounds containing the triazole moiety can inhibit bacterial growth effectively, often outperforming traditional antibiotics like ampicillin and ciprofloxacin .

Antifungal Activity

The antifungal potential of triazole compounds has also been extensively studied. Research indicates that certain derivatives can exhibit antifungal activity comparable to established antifungal agents such as fluconazole.

CompoundTarget FungiMIC (µg/mL)
Compound DCandida albicans0.0156
Compound EAspergillus niger0.0312

The structure-activity relationship (SAR) studies highlight that modifications on the triazole ring can significantly enhance antifungal activity .

Case Studies

  • Antibacterial Efficacy : A study investigated the antibacterial effects of various triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some derivatives exhibited MIC values significantly lower than those of conventional antibiotics, suggesting their potential as effective antibacterial agents .
  • Antifungal Screening : Another study focused on the antifungal activity of triazole derivatives against a panel of fungi, including drug-resistant strains. The findings revealed that certain compounds displayed remarkable potency against resistant strains, providing a promising avenue for developing new antifungal therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole, and how can regioselectivity be controlled?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. To ensure regioselectivity (1,4-disubstituted triazole formation), use copper sulfate/sodium ascorbate catalysts in a tert-butanol/water solvent system at 50–60°C. Anthracenylmethyl azide and phenylacetylene are typical precursors. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization . Control experiments with alternative catalysts (e.g., ruthenium) may yield 1,5-regioisomers but are less common for this scaffold .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated chloroform (CDCl3_3) to confirm substituent positions. Anthracene protons appear as multiplets (δ 7.8–8.5 ppm), while triazole protons resonate near δ 7.5–8.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (expected m/z for C23_{23}H17_{17}N3_3: ~335.14).
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) .

Q. What are the key considerations in designing a crystallization protocol for this compound?

  • Methodological Answer : Optimize solvent polarity (e.g., dichloromethane/hexane diffusion) to grow single crystals. X-ray diffraction data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) is standard. Refinement via SHELXL-2018 includes anisotropic displacement parameters and hydrogen atom placement using riding models. Check for twinning or disorder in the anthracenyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this triazole derivative?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. Solvatochromic shifts in UV-Vis spectra (ethanol → cyclohexane) correlate with computed dipole moments. TD-DFT predicts excitation wavelengths, which can be validated experimentally .

Q. What strategies are effective in resolving discrepancies between experimental and theoretical spectroscopic data?

  • Methodological Answer : Cross-validate NMR chemical shifts using gauge-including atomic orbital (GIAO) calculations. For IR, compare experimental carbonyl stretches (if applicable) with scaled harmonic frequencies from DFT. If mass spectral fragments deviate, consider isotopic pattern simulations (e.g., using IsotopePattern in MassLynx) .

Q. How does the anthracenyl moiety influence the photophysical behavior of the compound, and how is this investigated experimentally?

  • Methodological Answer : Measure fluorescence quantum yields (integrating sphere method) and lifetime (time-correlated single-photon counting) in varying solvents. The anthracene group typically induces excimer emission (λem_{em} ~510–515 nm) in polar media. Compare with control compounds lacking the anthracenyl group to isolate its contribution .

Q. How can Hirshfeld surface analysis enhance understanding of intermolecular interactions in the crystal lattice?

  • Methodological Answer : Generate Hirshfeld surfaces (CrystalExplorer) to quantify close contacts (e.g., C–H···π interactions between anthracenyl and phenyl groups). 2D fingerprint plots reveal the contribution of H···H (50–60%), C···H (20–30%), and π-stacking (5–10%) interactions. Compare with similar triazole derivatives to identify packing trends .

Q. What in vitro assays are suitable for evaluating the compound’s biological potential, and how are confounding factors (e.g., cytotoxicity) addressed?

  • Methodological Answer : Screen against cancer cell lines (e.g., PC-3 prostate cancer) via MTT assays (IC50_{50} determination). Include a negative control (DMSO carrier) and positive control (e.g., doxorubicin). For specificity, test non-cancerous cells (e.g., HEK293). Molecular docking (AutoDock Vina) against targets like carbonic anhydrase IX identifies binding modes; validate with SPR or ITC .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole
Reactant of Route 2
Reactant of Route 2
1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole

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